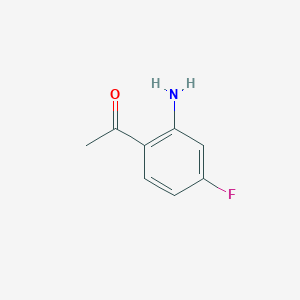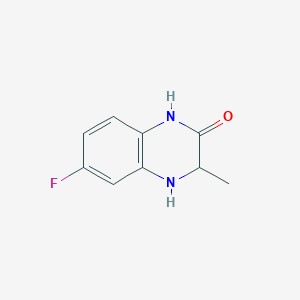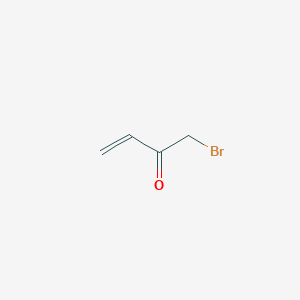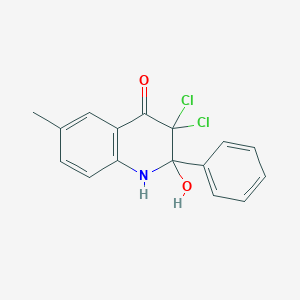
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one, also known as DHMPhQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This quinoline derivative has been synthesized using various methods and has shown promising results in several studies.
Mechanism Of Action
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one also inhibits the activity of reactive oxygen species (ROS), which are involved in oxidative stress and cancer progression. Additionally, 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to have several biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, decreasing oxidative stress, and inducing apoptosis in cancer cells. 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Advantages And Limitations For Lab Experiments
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has limited stability in aqueous solutions and may require special handling to prevent degradation.
Future Directions
For 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one research could include investigating its effects on other signaling pathways involved in inflammation and cancer progression, optimizing its synthesis method for higher yields and purity, and exploring its potential for combination therapy with other drugs. Additionally, 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one could be studied for its potential as a diagnostic tool for cancer detection and monitoring.
Synthesis Methods
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one can be synthesized by several methods, including the reaction of 4-chloro-2-hydroxyacetophenone with 3,3-dichloroacetaldehyde in the presence of ammonium acetate, followed by the reaction with methyl anthranilate. Another method involves the reaction of 4-chloro-2-hydroxyacetophenone with 3,3-dichloroacetaldehyde and phenylhydrazine in the presence of acetic acid, followed by the reaction with methyl anthranilate. These methods have been optimized to obtain a high yield of 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one.
Scientific Research Applications
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. Studies have shown that 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may help in the treatment of inflammatory diseases and cancer. 3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one has also shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
properties
CAS RN |
147779-27-9 |
|---|---|
Product Name |
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one |
Molecular Formula |
C16H13Cl2NO2 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
3,3-dichloro-2-hydroxy-6-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13Cl2NO2/c1-10-7-8-13-12(9-10)14(20)15(17,18)16(21,19-13)11-5-3-2-4-6-11/h2-9,19,21H,1H3 |
InChI Key |
CMRXBQQDQCZSRC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)O |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)O |
synonyms |
4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-hydroxy-6-methyl-2-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



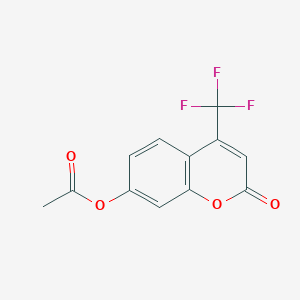
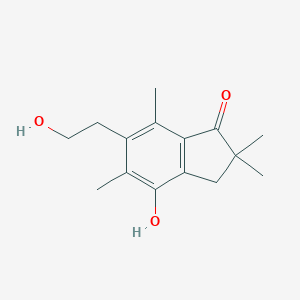
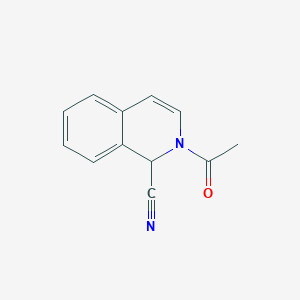
![1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone](/img/structure/B114289.png)
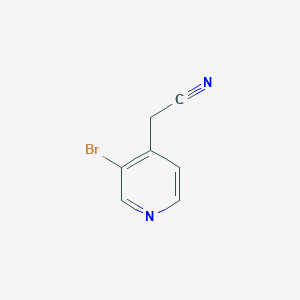
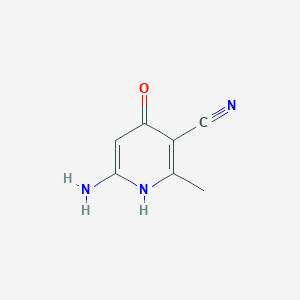
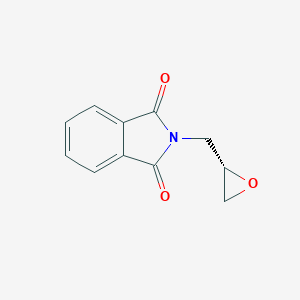
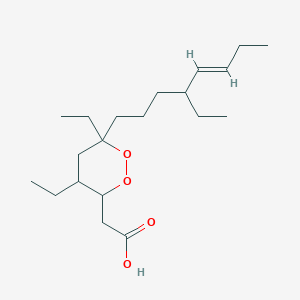
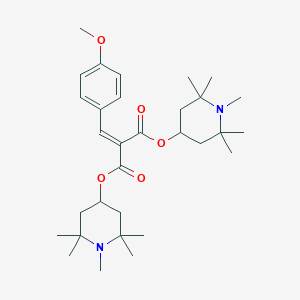
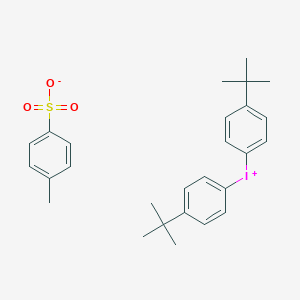
![Furo[3,2-b]pyridine-2-methanamine](/img/structure/B114300.png)
